molecular formula C13H24N2O4 B1344132 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 209667-59-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1344132
M. Wt: 272.34 g/mol
InChI Key: BWRNREIEPIQCOI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is a derivative of N-Boc piperazine and has been characterized through various spectroscopic methods, including FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis .

Synthesis Analysis

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves the esterification of N-Boc piperazine. The process has been optimized to yield the compound with moderate success, and the synthesized compound has been characterized to confirm its structure . Other related compounds have been synthesized through similar methods, such as the condensation reaction between carbamimide and 3-fluorobenzoic acid , and the multi-step synthesis starting from piperidin-4-ylmethanol .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been determined through X-ray diffraction studies. The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation. The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . Other related compounds exhibit different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar piperazine derivatives .

Chemical Reactions Analysis

The tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate compound has been used as a starting material or intermediate in various chemical reactions. For instance, it has been used in the synthesis of biologically active compounds, such as benziimidazole derivatives , and as a key intermediate in the synthesis of Vandetanib . The reactivity of the compound is influenced by the presence of the tert-butyl and ethoxy-2-oxoethyl groups, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been inferred from spectroscopic data and crystallographic analysis. The compound's molecular geometry, bond lengths, and angles are typical for piperazine-carboxylate structures . The compound's intermolecular interactions, such as hydrogen bonding and crystal packing, have been analyzed through Hirshfeld surface analysis and fingerprint plots . Additionally, the compound's biological activity has been evaluated, showing moderate antibacterial and antifungal activities against several microorganisms .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been synthesized and characterized in various studies. Kulkarni et al. (2016) synthesized this compound and its derivatives, characterizing them through spectroscopic methods like FT-IR, NMR, and LCMS. They also conducted single crystal X-ray diffraction analysis to confirm the structures (Kulkarni et al., 2016). Mamat et al. (2012) reported the crystal and molecular structure of this compound, highlighting its typical bond lengths and angles (Mamat et al., 2012).

Biological Evaluation

The compound and its derivatives have shown potential in biological applications. The study by Kulkarni et al. (2016) evaluated the antibacterial and antifungal activities of these compounds against several microorganisms, finding moderate activity (Kulkarni et al., 2016). Sanjeevarayappa et al. (2015) also synthesized a derivative and assessed its antibacterial and anthelmintic activity, observing moderate effects (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

In the field of materials science, the compound has been investigated for its anticorrosive properties. Praveen et al. (2021) studied the anticorrosive activity of a novel heterocyclic compound derived from tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate on carbon steel in corrosive media. Their results indicated high inhibition efficiency, revealing the compound's potential in protecting metal surfaces from corrosion (Praveen et al., 2021).

Molecular Structure Analysis

Further research has been conducted on the crystal structure of this compound and its derivatives. Gumireddy et al. (2021) discussed its novel chemistry, focusing on its potential pharmacological applications due to its unique molecular structure (Gumireddy et al., 2021). Additionally, Yang et al. (2021) performed density functional theory calculations to understand its molecular electrostatic potential and frontier molecular orbitals, providing insights into its stability and molecular conformations (Yang et al., 2021).

Future Directions

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNREIEPIQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624743
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

CAS RN

209667-59-4
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(Ethoxycarbonylmethyl)-piperazine (5.00 g, 29.0 mmol) is dissolved in 35 mL of 50% aqueous dioxane. Triethylamine (4.41 g, 43.5 mmol) is added followed by 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (7.86 g, 31.9 mmol). The reaction is stirred for 14.5 hours at ambient temperature, then poured onto water and extracted with ethyl acetate (2×100 mL). The combined organic extracts are washed with water (3×100 mL), brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue is purified via silica gel chromatography with gradient elution (20%→50% ethyl acetate in hexanes) affording the desired product as an oil. CIMS: MH+ 273.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (2.62 g, 14 mmol), cesium carbonate (5 g, 15 mmol) and ethyl bromoacetate (1.56 ml, 14 mmol) was stirred at room temperature for 1 h. The mixture was partitioned between water (200 ml) and diethyl ether (2×100 ml). The combined organic phases were dried over magnesium sulphate and concentrated to give a yellow oil which crystallised to give 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester as a pale yellow solid (2.6 g)
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Kulkarni, S Thimmappaiah, H Padigar… - Research on Chemical …, 2016 - Springer
Two derivatives of N-Boc piperazine, an ester derivative, ie, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-…
Number of citations: 3 link.springer.com
K Kumara, KP Harish, N Shivalingegowda… - Chemical Data …, 2017 - Elsevier
Two new compounds 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine (I) and 1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-4-[(4-bromo)…
Number of citations: 26 www.sciencedirect.com
EV Pospelov, AY Sukhorukov - International Journal of Molecular …, 2023 - mdpi.com
Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs. In this study, a general approach to the synthesis of piperazines bearing substituents at …
Number of citations: 6 www.mdpi.com
N Kahlcke - 2017 - researchspace.auckland.ac.nz
The cannabinoid 1 (CB1) G-protein coupled receptor is potentially an important therapeutic target however clinically approved drugs have displayed undesirable side-effects. There is a …
Number of citations: 0 researchspace.auckland.ac.nz
FY Lin, J Li, Y Xie, J Zhu, TTH Nguyen, Y Zhang, J Zhu… - Cell, 2022 - cell.com
Integrins are validated drug targets with six approved therapeutics. However, small-molecule inhibitors to three integrins failed in late-stage clinical trials for chronic indications. Such …
Number of citations: 13 www.cell.com
D Narayanan, KT Tran, JS Pallesen… - Journal of medicinal …, 2022 - ACS Publications
Targeting the protein–protein interaction (PPI) between the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its repressor, Kelch-like ECH-associated protein 1 (…
Number of citations: 9 pubs.acs.org
HR Rajegowda, BS Chethan, NK Lokanath… - Journal of Molecular …, 2023 - Elsevier
Molecular salts (R)-1-phenylethanaminium oxalate (1), (R)-1-phenylethanaminium 2-carboxy-4,6-dinitrophenolate (2) and (R)-1-phenylethanaminium 4-methylbenzenesulfonate (3) …
Number of citations: 2 www.sciencedirect.com

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